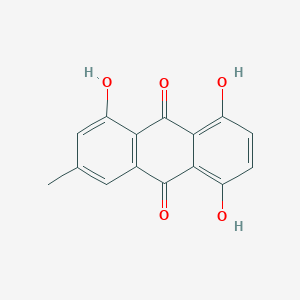
Humulone
Overview
Description
Scientific Research Applications
Humulone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prenylated phloroglucinol derivatives.
Biology: Investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor and its effects on GABAA receptors.
Medicine: Studied for its anti-inflammatory, antioxidant, and anti-angiogenic properties.
Industry: Utilized in the brewing industry to impart bitterness to beer.
Mechanism of Action
Target of Action
Humulone, a major compound in hops, primarily targets GABA A receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission . This compound acts as a positive modulator of these receptors at low micromolar concentrations . It also hinders numerous signaling pathways, including ERK1/2 phosphorylation, regulation of AP-1 activity, PI3K-Akt, and nuclear factor NF-κB .
Mode of Action
This compound potentiates GABA-induced currents in α1β3γ2 receptors . This potentiation is achieved by enhancing the function of GABA A receptors, leading to increased inhibitory neurotransmission . The compound interacts with other active hops compounds and ethanol, enhancing GABA-induced displacement of [3H]EBOB binding to native GABA A receptors in rat brain membranes .
Biochemical Pathways
The biosynthesis of this compound in Humulus lupulus starts with an isovaleryl-CoA unit and 3 malonyl-CoA units . This process is catalyzed by phlorovalerophenone synthase . The resulting compound is a prenylated phloroglucinol derivative, which comprises 35–70% of hops alpha acids .
Pharmacokinetics
It’s known that the compound’s effects can be potentially enhanced by ethanol and other hops modulators . This suggests that this compound’s bioavailability and its effects on the body may be influenced by the presence of these substances.
Result of Action
This compound exhibits sedative and hypnotic behavior . It shortens sleep onset and increases the duration of sleep induced by pentobarbital . It also decreases spontaneous locomotion in open field tests . Despite the absence of this compound effects on ethanol-induced sleep onset, sleep duration is increased dose-dependently .
Action Environment
It’s known that the compound’s modulation can be potentially enhanced by ethanol and hops modulators , suggesting that the presence of these substances in the environment could influence this compound’s action, efficacy, and stability.
Future Directions
Recent studies have discovered novel applications of hop bitter acids and their derivatives in medicinal and pharmaceutical fields. The increasing demands of purified hop bitter acid promoted biosynthesis efforts for the heterologous biosynthesis of objective hop bitter acids by engineered microbial factories .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulone can be synthesized through a multi-step process:
Acylation of Benzene-1,2,3,5-tetrol: This step involves the reaction of benzene-1,2,3,5-tetrol with isovaleryl chloride to produce 2,3,4,6-tetrahydroxyisovalerophenone.
Prenylation: The tetrahydroxyisovalerophenone is then prenylated using 1-bromo-3-methyl-2-butene to yield this compound.
Industrial Production Methods: In the brewing industry, this compound is extracted from hops during the beer brewing process. The hops are boiled, which causes this compound to degrade into iso-alpha acids, contributing to the bitterness of the beer .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Isomerization: During the brewing process, this compound isomerizes to form cis- and trans-isothis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Isomerization: This typically occurs under the high-temperature conditions of boiling during brewing.
Major Products:
Comparison with Similar Compounds
Humulone is unique among alpha acids due to its specific biological activities and chemical structure. Similar compounds include:
Cothis compound: Another alpha acid found in hops, known for its bitterness but with different biological activities.
Adthis compound: Similar in structure to this compound but with variations in its side chains and biological effects.
This compound’s distinct combination of bitterness and biological activities makes it a valuable compound in both the brewing industry and scientific research.
Properties
IUPAC Name |
(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSLCPKYRPDHLN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019081 | |
| Record name | (-)-(R)-Humulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26472-41-3 | |
| Record name | Humulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-(R)-Humulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



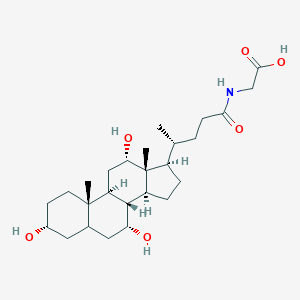


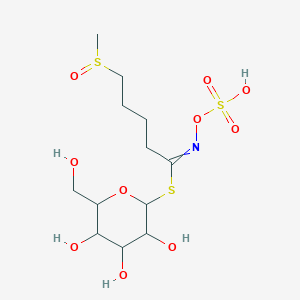
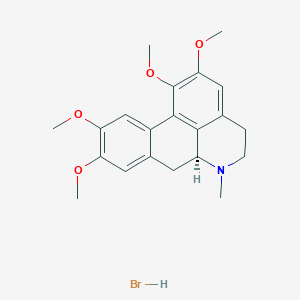
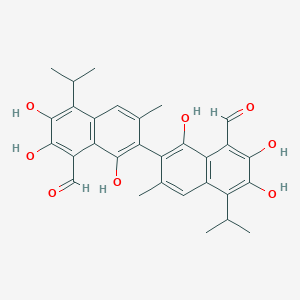
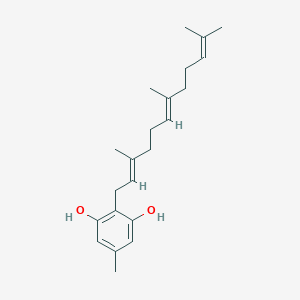


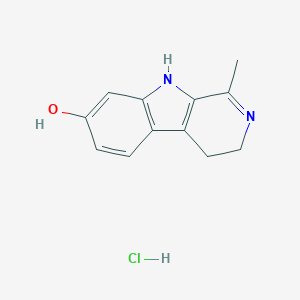
![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)

